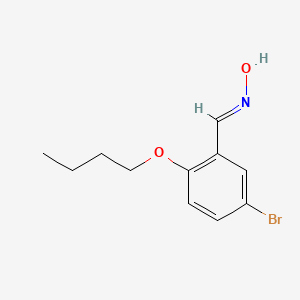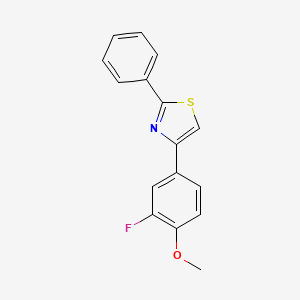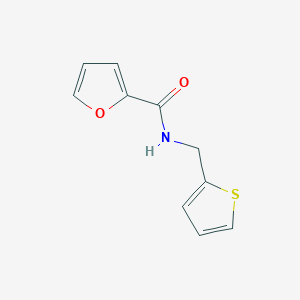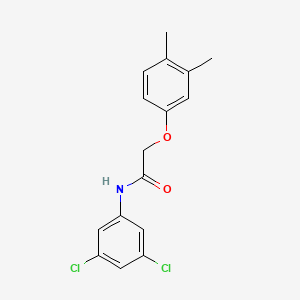![molecular formula C16H15N3O2S B5861903 3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5861903.png)
3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-4-(2-furyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as FTY720, and it belongs to the class of synthetic compounds known as sphingosine analogues. FTY720 has been shown to have a wide range of biological activities, including anti-inflammatory, immunomodulatory, and neuroprotective effects. In
作用机制
The mechanism of action of FTY720 involves its phosphorylation by sphingosine kinase 2, which results in the formation of FTY720-phosphate. FTY720-phosphate then binds to and activates sphingosine-1-phosphate receptors, which are G protein-coupled receptors that are involved in a wide range of biological processes, including cell migration, proliferation, and survival. By activating these receptors, FTY720 can modulate the immune response and inhibit inflammation.
Biochemical and Physiological Effects:
FTY720 has a wide range of biochemical and physiological effects, including immunomodulatory, anti-inflammatory, and neuroprotective effects. FTY720 has been shown to inhibit the migration of lymphocytes from lymphoid tissues to peripheral tissues, which can help to prevent autoimmune diseases and transplant rejection. FTY720 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease. Additionally, FTY720 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the major advantages of using FTY720 in lab experiments is its well-characterized mechanism of action, which makes it a useful tool for studying the role of sphingosine-1-phosphate receptors in various biological processes. Additionally, FTY720 has been shown to have a wide range of biological activities, which makes it a versatile compound for studying various disease states. However, one of the limitations of using FTY720 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
未来方向
There are many potential future directions for research on FTY720. One area of research is in the development of new analogues of FTY720 that have improved pharmacokinetic properties and/or selectivity for specific sphingosine-1-phosphate receptors. Another area of research is in the development of new therapeutic applications for FTY720, such as in the treatment of neurodegenerative diseases or cancer. Additionally, further research is needed to fully understand the mechanism of action of FTY720 and its effects on various biological processes.
合成方法
FTY720 can be synthesized using a multistep process that involves the condensation of 2-aminothiophene with 2-bromoacetophenone, followed by the addition of furan and the subsequent reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the resulting intermediate with isocyanate to form the desired product.
科学研究应用
FTY720 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of immunology, where FTY720 has been shown to have potent immunomodulatory effects. Specifically, FTY720 has been shown to inhibit the migration of lymphocytes from lymphoid tissues to peripheral tissues, which can help to prevent autoimmune diseases and transplant rejection. FTY720 has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as multiple sclerosis and inflammatory bowel disease.
属性
IUPAC Name |
3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-13-12-11(10-6-3-7-21-10)8-4-1-2-5-9(8)19-16(12)22-14(13)15(18)20/h3,6-7H,1-2,4-5,17H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXEGEXYCCLDULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)N)N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-(2-chlorophenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5861862.png)
![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)


![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)
![N-(4-{[4-(4-methylbenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5861910.png)

![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)
